2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
2-[(4-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a sulfamate derivative featuring a 4-chloroanilino group attached to a carbonyl-substituted phenyl ring. The compound’s molecular formula is inferred as C₁₅H₁₄Cl₂N₂O₄S (based on analogs like CAS 338396-28-4) , with a molecular weight of ~389.3 g/mol. Key functional groups include the sulfamate (-OSO₂N(CH₃)₂), carbonyl (C=O), and the 4-chloroanilino moiety.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-6-4-3-5-13(14)15(19)17-12-9-7-11(16)8-10-12/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSQDHBUSZQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-chloroaniline with phenyl isocyanate to form the intermediate 4-chloroanilinophenylcarbamate. This intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in breast cancer cells (MCF-7) with an IC50 value around 25 µM .
- A notable study explored the synthesis of hybrid compounds containing sulfonamide derivatives, revealing promising anticancer properties against multiple human cancer cell lines .
- Antimicrobial Properties :
- Enzyme Inhibition :
Organic Synthesis
2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its chemical reactivity allows it to participate in various reactions:
- Nucleophilic Substitution Reactions : The chloro group can undergo substitution reactions with nucleophiles like amines or thiols.
- Oxidation and Reduction Reactions : The compound can be oxidized using agents like potassium permanganate or reduced using sodium borohydride .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- The presence of the chloro group enhances lipophilicity, potentially improving cell membrane permeability.
- The anilino carbonyl moiety may interact with biological targets, affecting enzyme activity or receptor binding.
Antitumor Activity Case Study
A study evaluated the cytotoxic effects of various sulfamate derivatives on tumor cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent.
Antimicrobial Testing
Further research is required to establish the antimicrobial efficacy of this compound against specific bacterial strains and fungi. Preliminary results suggest it may inhibit microbial growth effectively.
Enzyme Inhibition Studies
Investigations into the enzyme inhibition properties revealed that certain sulfamate derivatives could inhibit key enzymes involved in cancer progression and metabolic disorders.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on the Aniline Ring
2-Chloroanilino Derivatives
- Example: 2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 338405-97-3) Structural Difference: Chlorine at the 2-position of the aniline ring instead of the 4-position. Impact: The 2-chloro substitution reduces steric hindrance compared to 4-chloro analogs but may alter electronic effects (e.g., resonance stabilization). This compound shares similar XLogP3 (3.5) and TPSA (84.1 Ų) values with the 4-chloro derivative, suggesting comparable bioavailability .
Dichloroanilino Derivatives
- Example: 4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 79603-69-3) Structural Difference: Two chlorine atoms at the 2- and 3-positions of the aniline ring. Impact: Increased lipophilicity (XLogP3 = 3.5) and molecular weight (389.3 g/mol) due to additional chlorine. The di-substitution may enhance receptor binding in biological systems but could also elevate toxicity risks .
- Example: 5-Chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CAS 400080-37-7) Structural Difference: Tri-chlorinated (3,4-dichloroanilino + 5-chloro on phenyl).
Fluoroanilino Analogs
- Example : 2-[(4-Fluorophenyl)carbamoyl]phenyl N,N-dimethylsulfamate (CAS 338396-31-9)
Heterocyclic Modifications
- Example: 2-[(3-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate Structural Difference: Thienyl ring replaces the phenyl ring in the sulfamate group.
Pharmacological Activity Comparisons
Antitubercular Activity
- Riminophenazine Derivatives: Compounds like 2-(4-chloroanilino)-5-cyclopropyl-3-iminophenazine (compound 25 in ) demonstrate that 4-chloroanilino groups synergize with cyclopropyl substituents to enhance antitubercular activity (MIC < 0.06 µg/mL against Mycobacterium tuberculosis) while reducing lipophilicity and cytotoxicity .
- Implications for Target Compound: The 4-chloroanilino moiety in the target compound may similarly contribute to antimycobacterial activity, though specific data are lacking.
Anticancer Activity
- 4-Chloroanilino-Containing Sulfonamides: Derivatives with morpholino and piperazine substituents (e.g., compounds 4a–d, 6a–c, and 8a–c in ) show moderate to potent anticancer activity. The 4-chloroanilino group’s role in hydrogen bonding (N–H···O interactions) likely enhances target binding .
Physicochemical and Computational Properties
Key Observations :
- All analogs share identical hydrogen bond donor/acceptor counts and TPSA, indicating similar solubility and permeability profiles.
- Dichloro derivatives exhibit higher molecular weights but comparable lipophilicity, suggesting balanced pharmacokinetics .
Biological Activity
2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H15ClN2O4S and a molecular weight of 354.81 g/mol, this compound features a chloroaniline moiety and a dimethylsulfamate functional group, which contribute to its chemical reactivity and biological properties .
- Chemical Name : this compound
- CAS Number : 338396-36-4
- Molecular Formula : C15H15ClN2O4S
- Molecular Weight : 354.81 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound may possess properties that inhibit the growth of bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies.
- Enzyme Inhibition : Certain sulfamate derivatives have shown potential in inhibiting enzymes associated with disease pathways, particularly in cancer and metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of sulfamate derivatives is often influenced by structural modifications. The presence of the chloro group enhances lipophilicity, potentially improving cell membrane permeability. The anilino carbonyl moiety may interact with biological targets, affecting enzyme activity or receptor binding.
Case Studies and Research Findings
-
Antitumor Activity :
- A study investigated the effects of various sulfamate derivatives on tumor cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate?
The synthesis involves two primary steps: (1) forming the anilino carbonyl linkage via condensation of a chlorinated aniline derivative with a carboxylic acid/acid chloride, and (2) introducing the dimethylsulfamate group using reagents like chlorosulfonic acid followed by dimethylamine. Precise control of temperature, solvent choice (e.g., dichloromethane or DMF), and pH is essential to ensure high yields (>70%) and purity. Side reactions, such as over-sulfonation, must be mitigated through slow reagent addition .
Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what key peaks are diagnostic?
- NMR : Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and dimethylsulfamate methyl groups (δ ~3.1 ppm).
- FT-IR : C=O stretch (~1680 cm⁻¹ for amide), sulfonate S=O asymmetric/symmetric stretches (~1360 and 1170 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 389.25 (C15H14Cl2N2O4S) with fragmentation patterns indicating cleavage at the sulfamate group .
Q. What are the primary biological applications of this compound in drug discovery?
The compound is investigated for oncology (targeting apoptosis pathways) and infectious diseases (antimicrobial activity). Its sulfamate group serves as a probe for studying enzyme interactions, particularly sulfatases and kinases, due to its electrophilic reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what purification strategies address impurity formation?
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:
Q. How can computational modeling predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with sulfatase enzymes. Focus on hydrogen bonding between the sulfamate group and catalytic residues (e.g., Lys68 in human sulfatase). Validate predictions with site-directed mutagenesis .
Q. What structural modifications enhance bioavailability while retaining activity?
- Anilino moiety : Replace 4-chloro with electron-withdrawing groups (e.g., CF3) to improve metabolic stability.
- Sulfamate group : Methylation reduces polarity, enhancing membrane permeability. Compare with analogs like 5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate .
Q. How do researchers evaluate oxidative stress induction in cellular models?
- ROS assays : Use DCFH-DA fluorescence in HepG2 cells.
- Apoptosis markers : Measure caspase-3 activation via Western blot.
- Control experiments : Co-treatment with antioxidants (e.g., NAC) to confirm ROS-dependent effects .
Q. What in silico tools predict metabolic pathways and toxicity?
Q. How does comparative analysis with structural analogs guide SAR studies?
The compound’s trifluoromethyl analog shows 10-fold higher inhibitory activity against sulfatases due to enhanced electrophilicity. Tabulate data for analogs with varying substituents (e.g., nitro, methoxy) to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
